molecular formula C4H3NOS B150998 2-Thiazolecarboxaldehyde CAS No. 10200-59-6

2-Thiazolecarboxaldehyde

Cat. No. B150998
CAS RN: 10200-59-6
M. Wt: 113.14 g/mol
InChI Key: ZGTFNNUASMWGTM-UHFFFAOYSA-N
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Description

2-Thiazolecarboxaldehyde is a thiazole aldehyde derivative . It has an empirical formula of C4H3NOS and a molecular weight of 113.14 . It is used as a reactant in various syntheses .


Synthesis Analysis

2-Thiazolecarboxaldehyde undergoes the Baylis–Hillman reaction with methyl acrylate, catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) . The reaction mechanism has been studied using electrospray ionization mass spectrometry (ESI-MS) .


Molecular Structure Analysis

The molecular structure of 2-Thiazolecarboxaldehyde consists of a thiazole ring attached to a formyl group . The SMILES string representation of the molecule is O=Cc1nccs1 .


Chemical Reactions Analysis

2-Thiazolecarboxaldehyde is used as a reactant in the synthesis of various compounds. For instance, it is used in the synthesis of Benzothiazine N-acylhydrazones, which have potential antinociceptive and anti-inflammatory activity . It is also used in the synthesis of Thiazole-2-yl-(amino)methylphosphonate diethyl esters .


Physical And Chemical Properties Analysis

2-Thiazolecarboxaldehyde is a liquid at room temperature . It has a refractive index of 1.574 at 20°C . The boiling point is 61-63 °C at 15 mmHg , and the density is 1.288 g/mL at 25 °C . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Benzothiazine N-acylhydrazones

  • Application Summary : 2-Thiazolecarboxaldehyde is used in the synthesis of Benzothiazine N-acylhydrazones . These compounds have potential antinociceptive and anti-inflammatory activity .

Synthesis of Thiazole-2-yl-(amino)methylphosphonate Diethyl Esters

  • Application Summary : 2-Thiazolecarboxaldehyde is used in the synthesis of Thiazole-2-yl-(amino)methylphosphonate diethyl esters .

Synthesis of Imino Ester

  • Application Summary : 2-Thiazolecarboxaldehyde is used in the synthesis of an imino ester by reacting with L-leucine t-butyl ester hydrochloride .

Synthesis of Taxane Analogs

  • Application Summary : 2-Thiazolecarboxaldehyde can be used as a building block for the synthesis of taxane analogs .

Synthesis of N,S Co-Doped Carbons

  • Application Summary : 2-Thiazolecarboxaldehyde is used in the synthesis of N,S co-doped carbons . These materials are considered excellent metal-free catalysts, superior catalyst supports for transition metal particles and single metal atoms (single-atom catalysts), as well as efficient sorbents for gas- and liquid-phase substances .
  • Results or Outcomes : The synthesized N,S co-doped carbons have a specific surface area of up to 800 m²/g . The influence of the initial composition of reactants and the pyrolysis temperature on the structure and chemical composition of the final doped organic and carbon materials is studied in detail .

Safety And Hazards

2-Thiazolecarboxaldehyde is classified as a combustible liquid . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NOS/c6-3-4-5-1-2-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTFNNUASMWGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370565
Record name 2-Thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiazolecarboxaldehyde

CAS RN

10200-59-6
Record name 2-Thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-thiazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
G Asato, G Berkelhammer, EL Moon - Journal of Medicinal …, 1969 - ACS Publications
… derivatives of 4-nitro-2-thiazolecarboxaldehyde and 2-thiazole… the synthesis of 5-nitro-2-thiazolecarboxaldehyde (1) was 2-… led to a low yield of 2-thiazolecarboxaldehyde (7).16 Since …
Number of citations: 15 pubs.acs.org
HJ Jakobsen, S Deshmukh - Journal of Magnetic Resonance (1969), 1981 - Elsevier
… The two negative 3K16N--IH values were observed for 3KI+H5 in isothiazole (1) and for 3K,9N-Ha in 2-thiazolecarboxaldehyde … 15N SPT FT NMR spectra of 2-thiazolecarboxaldehyde, …
Number of citations: 12 www.sciencedirect.com
AA Agbodjan, BE Cooley, RCB Copley… - The Journal of …, 2008 - ACS Publications
… the construction of the three stereocenters is a [3+2] cycloaddition of methyl acrylate and an imino ester prepared from l-leucine t-butyl ester hydrochloride and 2-thiazolecarboxaldehyde…
Number of citations: 59 pubs.acs.org
W Kiciński, S Dyjak - Molecules, 2021 - mdpi.com
… yields porous organic polymers and ultramicroporous carbons with N-content of up to 16 and 12 wt.%, respectively, while polycondensation with 2-thiazolecarboxaldehyde is a facile …
Number of citations: 3 www.mdpi.com
E Ewert, I Pospieszna-Markiewicz, M Szymańska… - Molecules, 2023 - mdpi.com
… In more detail, by condensing p-xylylenediamine and a series of aldehydes, we obtained the following Schiff base ligands: 2-thiazolecarboxaldehyde (L1), pyridine-2-carboxaldehyde (…
Number of citations: 7 www.mdpi.com
MG Robb - 2023 - ourarchive.otago.ac.nz
… of a series of tetradentate Schiff-base ligands, derived from the condensation of 1,3-diaminopropane and two equivalents of various azole-aldehydes (2-thiazolecarboxaldehyde (…
Number of citations: 0 ourarchive.otago.ac.nz
L Yin, L Wang - Tetrahedron Letters, 2016 - Elsevier
… Moreover, reaction of 2-thiazolecarboxaldehyde has higher yield than 5-thiazolecarboxaldehyde, which is probably due to higher activity of carbonyl of 2-thiazolecarboxaldehyde. And …
Number of citations: 24 www.sciencedirect.com
PE IVERSEN - Acta Chemica Scandinavica, 1970 - actachemscand.org
… 5 and the concentrations of 4-methyl2-thiazolecarboxaldehyde and the amide determined … collecting 13.3 g (52.6 %) of 4-methyl-2thiazolecarboxaldehyde, bp10 73—78, %и 1.5590; (…
Number of citations: 24 actachemscand.org
LS Santos, BA DaSilveira Neto… - Journal of physical …, 2006 - Wiley Online Library
… ESI(þ) mass spectrum for the BH reaction mixture of methyl acrylate 1 with 2-thiazolecarboxaldehyde 2 co-catalyzed by DABCO 3 and the ionic liquid BMI.PF6. Note that the unidentified …
Number of citations: 86 onlinelibrary.wiley.com
H Keim, G de Revel, S Marchand… - Journal of agricultural …, 2002 - ACS Publications
… selected ion monitoring (SIM) mode by selecting ions m/z 127 and 99 for 2-acetylthiazole, m/z 129 and 87 for 2-acetyl-2-thiazoline, and m/z 113 and 85 for 2-thiazolecarboxaldehyde (is)…
Number of citations: 21 pubs.acs.org

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